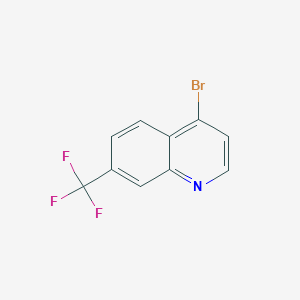

4-Bromo-7-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRZSGYZKGTTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576390 | |

| Record name | 4-Bromo-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-67-3 | |

| Record name | 4-Bromo-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Bromo-7-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of quinoline chemistry and data from structurally related analogs to provide a thorough resource for researchers.

Chemical Properties

This compound is a halogenated quinoline derivative. The presence of both a bromine atom and a trifluoromethyl group is expected to significantly influence its chemical reactivity and biological activity.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available predicted data and data from structurally similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₅BrF₃N | - |

| Molecular Weight | 276.05 g/mol | - |

| CAS Number | 89446-67-3 | [1] |

| Predicted Boiling Point | 301.3 ± 37.0 °C at 760 mmHg | Prediction[1] |

| Predicted Density | 1.7 ± 0.1 g/cm³ | Prediction[1] |

| Predicted Flash Point | 136.0 ± 26.5 °C | Prediction[1] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of the protons on the quinoline ring will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core. The carbons attached to the bromine and the trifluoromethyl group, as well as those in their vicinity, will show characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF₃ group, likely in the range of -60 to -70 ppm, which is a typical range for trifluoromethyl groups attached to an aromatic ring.[3]

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 276, with a characteristic isotopic pattern for the presence of one bromine atom (M+2 peak with approximately equal intensity).

Synthesis and Purification

While a specific protocol for the synthesis of this compound is not detailed in the literature, established methods for quinoline synthesis can be adapted. The Gould-Jacobs reaction and the Skraup synthesis are two classical and versatile methods.[4][5][6][7][8][9][10][11]

Proposed Synthesis via Gould-Jacobs Reaction

A plausible synthetic route to this compound is a multi-step process starting from 3-(trifluoromethyl)aniline, proceeding through a Gould-Jacobs reaction to form the quinoline core, followed by bromination.

Figure 1: Proposed synthesis of this compound via a modified Gould-Jacobs approach.

Experimental Protocol (General Procedure):

-

Condensation: 3-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate, typically by heating the mixture to form the corresponding anilinomethylenemalonate intermediate.[4]

-

Cyclization: The intermediate is heated at a high temperature (often in a high-boiling solvent like Dowtherm A) to induce cyclization, yielding ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[4]

-

Hydrolysis and Decarboxylation: The resulting ester is saponified with a base (e.g., NaOH) and then acidified to give the carboxylic acid, which is subsequently decarboxylated by heating to afford 4-hydroxy-7-(trifluoromethyl)quinoline.

-

Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]

-

Bromination: The 4-chloroquinoline can then be converted to 4-bromoquinoline. This can be achieved through various methods, including halogen exchange reactions.

Purification

Purification of the final product and intermediates would typically involve standard laboratory techniques:

-

Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying solid quinoline derivatives.[12]

-

Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective for separating the desired product from impurities.[12]

Reactivity and Potential Applications

The bromine atom at the 4-position of the quinoline ring is a versatile handle for further chemical modifications. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. This makes this compound a valuable building block for the synthesis of more complex molecules.

Figure 2: Potential cross-coupling reactions of this compound.

Biological Activity

While specific biological data for this compound is scarce, the quinoline scaffold is a well-established pharmacophore. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, often leading to improved biological activity.

Anticancer and Antiparasitic Potential

Numerous studies have demonstrated the antiparasitic and antineoplastic activities of 7-trifluoromethylquinoline derivatives. For instance, novel derivatives of 7-trifluoromethyl-4-(4-substituted anilino)quinoline have shown promising in vitro activity against various parasites and human tumor cell lines.[13] The substitution pattern on the quinoline ring is crucial for activity, and the bromo- and trifluoromethyl-substituted scaffold of the title compound makes it an interesting candidate for screening in anticancer and antiparasitic assays.

Experimental Protocols for Biological Evaluation

Standard in vitro assays can be employed to evaluate the biological activity of this compound.

Figure 3: General workflow for the biological evaluation of this compound.

MTT Assay for Cytotoxicity:

-

Cell Seeding: Plate cancer cell lines in 96-well plates at a suitable density.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies in quinoline chemistry, and its structure suggests potential for a range of biological activities, particularly in the areas of oncology and parasitology. The reactive bromine handle at the 4-position further enhances its utility as a versatile building block for the development of novel small molecules. This technical guide provides a foundational resource to stimulate and support further research into the chemical and biological properties of this intriguing compound.

References

- 1. This compound | 89446-67-3 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 13. Synthesis and Evaluation of Novel 7-Trifluoromethyl-4-(4-substituted anilino)quinolines as Antiparasitic and Antineoplastic Agents | Semantic Scholar [semanticscholar.org]

Technical Guide: Spectral and Synthetic Profile of 4-Bromo-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral and synthetic characteristics of 4-Bromo-7-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents a compilation of predicted properties, spectral data from closely related analogs, a detailed synthetic protocol, and an exploration of its potential biological significance based on the activities of similar quinoline-based molecules.

Chemical Structure and Properties

This compound possesses a quinoline core substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 7-position. This substitution pattern is expected to significantly influence its physicochemical and biological properties.[1]

| Property | Value |

| CAS Number | 89446-67-3[1] |

| Molecular Formula | C₁₀H₅BrF₃N[1] |

| Molecular Weight | 276.05 g/mol [1] |

| Appearance | Predicted to be a solid |

| Boiling Point (Predicted) | 301.3 ± 37.0 °C at 760 mmHg |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ |

| Flash Point (Predicted) | 136.0 ± 26.5 °C |

Spectral Data (Analog-Based)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. For comparison, the ¹H NMR data for 4-(4-Bromophenyl)-6-methoxyquinoline is provided.

Table 2: ¹H NMR Data for an Analogous Compound (4-(4-Bromophenyl)-6-methoxyquinoline in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.66 | d | 4.4 | Quinoline H |

| 7.95 | d | 9.2 | Quinoline H |

| 7.53 | d | 8.4 | Phenyl H |

| 7.32-7.19 | m | - | Quinoline & Phenyl H |

| 7.10 | d | 4.3 | Quinoline H |

| 6.98 | d | 2.8 | Quinoline H |

| 3.66 | s | - | Methoxy H |

Data sourced from supporting information for a Royal Society of Chemistry publication.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct resonances for the ten carbon atoms of the this compound molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling. The table below shows ¹³C NMR data for 6-Methoxy-4-(4-(trifluoromethyl)phenyl)quinoline as a reference.

Table 3: ¹³C NMR Data for an Analogous Compound (6-Methoxy-4-(4-(trifluoromethyl)phenyl)quinoline in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 158.2 | Quinoline C |

| 147.4 | Quinoline C |

| 145.4 | Quinoline C |

| 144.8 | Quinoline C |

| 142.1 (d, J = 1.7 Hz) | Phenyl C |

| 131.5 | Quinoline C |

| 130.6 (d, J = 32.7 Hz) | Phenyl C |

| 129.7 | Phenyl C |

| 127.2 | Quinoline C |

| 125.7 (q, J = 3.9 Hz) | Phenyl C |

| 124.0 (d, J = 272.2 Hz) | Trifluoromethyl C |

| 122.0 | Quinoline C |

| 121.6 | Quinoline C |

| 103.2 | Quinoline C |

| 55.5 | Methoxy C |

Data sourced from supporting information for a Royal Society of Chemistry publication.[2]

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (for ⁷⁹Br) | 274.96 |

| [M+2]⁺ (for ⁸¹Br) | 276.96 |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the quinoline ring system and the C-Br and C-F bonds.

Table 5: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1350-1100 | C-F stretching (strong) |

| 1000-800 | C-H out-of-plane bending |

| 700-550 | C-Br stretch |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 3-(trifluoromethyl)aniline.[1]

This step can be achieved via a Conrad-Limpach reaction.

-

Reactants: 3-(Trifluoromethyl)aniline and a suitable β-ketoester (e.g., diethyl malonate).

-

Procedure:

-

A mixture of 3-(trifluoromethyl)aniline and diethyl malonate is heated, often in the presence of a catalytic amount of acid, to form an enamine intermediate.

-

The intermediate is then subjected to thermal cyclization at a high temperature to yield 4-hydroxy-7-(trifluoromethyl)quinoline.

-

The crude product is purified by recrystallization.

-

The hydroxyl group at the 4-position is converted to a bromine atom.

-

Reagents: 4-Hydroxy-7-(trifluoromethyl)quinoline and a brominating agent (e.g., phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃)).

-

Procedure:

-

4-Hydroxy-7-(trifluoromethyl)quinoline is treated with the brominating agent, often in a suitable solvent.

-

The reaction mixture is heated to drive the conversion.

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

-

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

References

In-depth Technical Guide: Predicted Mechanism of Action of 4-Bromo-7-(trifluoromethyl)quinoline

Disclaimer: Direct experimental data on the biological activity and specific mechanism of action of 4-Bromo-7-(trifluoromethyl)quinoline are not extensively available in peer-reviewed literature. This technical guide provides a comprehensive overview of its predicted mechanism of action based on structure-activity relationships (SAR) derived from studies on structurally analogous quinoline derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals as a predictive analysis to guide future experimental investigations.

Executive Summary

This compound is a halogenated quinoline derivative with significant potential as a bioactive molecule. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The presence of a bromine atom and a trifluoromethyl group on the quinoline ring is anticipated to significantly influence its physicochemical properties and biological activity. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, while the bromo substituent can also contribute to increased potency.[2] Based on the known biological activities of similar quinoline derivatives, this compound is predicted to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Its mechanism of action is likely to involve the modulation of key cellular processes such as enzyme activity, apoptosis, and cellular signaling pathways.

Predicted Biological Activities and Mechanisms of Action

The biological activities of this compound are likely to be multifaceted, stemming from the combined electronic and steric effects of its substituents.

Anticancer Activity

Quinoline derivatives are well-documented as potent anticancer agents.[3][4] The predicted anticancer mechanism of this compound may involve:

-

Induction of Apoptosis: Many quinoline-based compounds exert their cytotoxic effects by triggering programmed cell death (apoptosis).[4][5][6][7][8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[8]

-

Enzyme Inhibition:

-

Topoisomerase Inhibition: Quinolines can interfere with the function of topoisomerases, enzymes critical for DNA replication and repair, leading to DNA damage and cell death.[3][9]

-

Kinase Inhibition: The quinoline scaffold is present in several kinase inhibitors. It is plausible that this compound could inhibit protein kinases involved in cancer cell proliferation and survival signaling pathways.

-

Proteasome Inhibition: Some substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a key player in cellular protein degradation.[10]

-

-

DNA Damage Response: Quinoline-based compounds have been shown to intercalate into DNA and elicit a DNA damage response, potentially through the activation of p53.[11]

Anti-inflammatory Activity

Certain quinoline derivatives possess anti-inflammatory properties, often attributed to the inhibition of key inflammatory enzymes.[1][12] this compound might exert anti-inflammatory effects through:

-

Cyclooxygenase (COX) Inhibition: Inhibition of COX enzymes (COX-1 and COX-2) is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Structurally similar compounds have shown COX inhibitory activity.[1]

Antimicrobial Activity

The quinoline core is a fundamental component of several antimicrobial drugs.[1] The antimicrobial potential of this compound could be due to:

-

Enzyme Inhibition: It may inhibit essential bacterial or fungal enzymes, thereby disrupting critical metabolic pathways.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the compound, enhanced by the trifluoromethyl group, may facilitate its interaction with and disruption of microbial cell membranes.[2]

Quantitative Data from Structurally Similar Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of various quinoline derivatives that share structural similarities with this compound.

| Compound/Derivative | Target/Assay | Activity (IC50/MIC) | Reference |

| 6-Bromo-5-nitroquinoline | HT29 cancer cell line | Lower cytotoxicity than 5-FU | [4] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, and HT29 cancer cell lines | IC50: 5.45–9.6 μg/mL | [9] |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM cancer cell line | IC50: 0.55–2.74 µM | [5] |

| 4-amino-3-acetylquinoline | L1210 murine leukemia cell line | IC50: < 4 μg/ml | [7] |

| Substituted Quinoline 7 | Human 20S proteasome (chymotrypsin-like activity) | IC50: 14.4 μM | [10] |

| 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide | Carrageenan-induced rat paw edema | Comparable to indomethacin | [12] |

| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | MIC: 10 µg/mL | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the predicted biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

In Vitro Enzyme Inhibition Assay (e.g., Topoisomerase I)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and reaction buffer.

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of enzyme activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Visualizing Potential Mechanisms of Action

The following diagrams, created using the DOT language, illustrate hypothetical signaling pathways and workflows relevant to the predicted mechanism of action of this compound.

Caption: Predicted signaling pathways for the anticancer activity of this compound.

Caption: A typical experimental workflow for determining the cytotoxic effects of the compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. Its predicted mechanisms of action, including the induction of apoptosis and inhibition of key enzymes, are consistent with the established activities of many bioactive quinoline derivatives.

Future research should focus on synthesizing this compound and systematically evaluating its biological activities through a battery of in vitro and in vivo assays. Elucidating its precise molecular targets and signaling pathways will be crucial for understanding its full therapeutic potential and for the rational design of more potent and selective analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 3. 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline|CAS 1072944-67-2 [benchchem.com]

- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and induction of apoptosis by 4-amino-3-acetylquinoline in murine leukemia cell line L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromo-7-(trifluoromethyl)quinoline (CAS 89446-67-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-(trifluoromethyl)quinoline, with CAS number 89446-67-3, is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds with a broad spectrum of biological activities. The presence of a bromine atom at the 4-position and a trifluoromethyl group at the 7-position suggests its potential as a versatile intermediate in the synthesis of novel bioactive molecules. While direct and extensive research on the biological properties of this compound is limited, the broader class of 4-substituted-7-(trifluoromethyl)quinoline derivatives has demonstrated significant potential in medicinal chemistry, particularly as analgesic, anti-inflammatory, and anticancer agents.

This technical guide provides a comprehensive overview of the known properties of this compound, its role as a synthetic precursor, and the biological activities and experimental protocols associated with its closely related derivatives.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 89446-67-3 | |

| Molecular Formula | C₁₀H₅BrF₃N | |

| Molecular Weight | 276.05 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Safety Information: this compound is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.

Synthetic Applications

This compound is a key intermediate in the synthesis of various 4-substituted quinoline derivatives. The bromine atom at the 4-position is a versatile functional group that can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities.

A notable application is in the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives, which have been investigated for their pharmacological activities.

General Synthetic Protocol for 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

This protocol is adapted from the synthesis of analogous compounds and can be applied to this compound.

Reaction:

Starting Materials for the Synthesis of 4-Bromo-7-(trifluoromethyl)quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 4-Bromo-7-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and drug discovery. The document details the core synthetic pathways, provides experimentally derived protocols for key transformations, and presents quantitative data in a structured format.

Introduction

This compound is a halogenated quinoline derivative of significant interest in the synthesis of novel pharmaceutical agents. The quinoline scaffold is a privileged structure in drug development, and the presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group at the 7-position can enhance metabolic stability and binding affinity of target molecules. The synthesis of this compound is typically approached through a multi-step sequence, beginning with readily available starting materials.

Core Synthetic Pathway

The most common and efficient synthesis of this compound proceeds through a two-step process. The initial step involves the construction of the quinoline core to form the key intermediate, 4-Hydroxy-7-(trifluoromethyl)quinoline. This is followed by a halogenation step to replace the hydroxyl group with a bromine atom.

Diagram of the Core Synthetic Pathway

Caption: Synthetic pathway for this compound.

Starting Materials and Intermediates: Quantitative Data

The following table summarizes the key starting materials and intermediates with their relevant quantitative data.

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 3-(Trifluoromethyl)aniline | Starting Material | C₇H₆F₃N | 161.12 | - | 5-6 |

| Diethyl ethoxymethylenemalonate | Starting Material | C₁₀H₁₆O₅ | 216.23 | - | - |

| 4-Hydroxy-7-(trifluoromethyl)quinoline | Intermediate | C₁₀H₆F₃NO | 213.16 | ~90 | 266-269 |

| This compound | Final Product | C₁₀H₅BrF₃N | 276.05 | Variable | Not reported |

Experimental Protocols

The following experimental protocols are based on established methodologies for the synthesis of analogous quinoline derivatives.

Step 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)

This procedure outlines the formation of the quinoline ring system from 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or diphenyl ether)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture to approximately 125°C for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off.

-

In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250°C.

-

Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A. The cyclization reaction will occur, typically with the evolution of ethanol.

-

Maintain the temperature at 250°C for an additional 15-30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100°C and then add petroleum ether or hexane to precipitate the product.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., petroleum ether) to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization.

Step 2: Synthesis of this compound (Bromination)

This protocol describes the conversion of the 4-hydroxy group to a 4-bromo group using a Vilsmeier-Haack type reagent, which can be generated in situ from phosphorus tribromide (PBr₃) and N,N-dimethylformamide (DMF).

Materials:

-

4-Hydroxy-7-(trifluoromethyl)quinoline

-

Phosphorus tribromide (PBr₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (or another suitable inert solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 4-Hydroxy-7-(trifluoromethyl)quinoline in a minimal amount of anhydrous DMF.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Strategies

While the described two-step synthesis is the most prevalent, other methods for constructing the quinoline core exist and can be adapted for the synthesis of this compound. These include:

-

Conrad-Limpach Synthesis: Similar to the Gould-Jacobs reaction, this method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1][2]

-

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]

-

Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound to construct the quinoline ring system.[4]

-

Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]

The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability of the reaction.

Conclusion

The synthesis of this compound is readily achievable through a robust two-step process starting from 3-(trifluoromethyl)aniline. The key intermediate, 4-Hydroxy-7-(trifluoromethyl)quinoline, is formed via a Gould-Jacobs or Conrad-Limpach reaction, followed by a bromination step to yield the final product. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic building block.

References

The Bromine Atom in 4-Bromo-7-(trifluoromethyl)quinoline: A Versatile Handle for Synthetic Innovation in Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom at the 4-position and a trifluoromethyl group at the 7-position of the quinoline ring system creates a highly versatile and reactive building block: 4-Bromo-7-(trifluoromethyl)quinoline. The electron-withdrawing nature of the trifluoromethyl group and the quinoline nitrogen atom significantly activates the C4-position, making the bromine atom an excellent leaving group for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on key synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, that are critical for the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual workflows are presented to empower researchers in their drug discovery endeavors.

Core Reactivity Principles

The reactivity of the bromine atom in this compound is primarily dictated by the electronic properties of the quinoline ring system. The nitrogen atom in the quinoline ring and the potent electron-withdrawing trifluoromethyl (-CF₃) group at the 7-position work in concert to decrease the electron density at the C4-position. This electron deficiency renders the C4-carbon highly susceptible to attack by nucleophiles and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. Consequently, the bromine atom at this position serves as a versatile synthetic handle for the introduction of a wide array of functional groups, enabling the exploration of vast chemical space in drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of this compound. The pronounced electron-deficient character at the C4-position allows for the direct displacement of the bromide by a variety of nucleophiles, most notably amines, to forge crucial C-N bonds. This reaction is particularly relevant in the synthesis of kinase inhibitors, where a 4-anilinoquinoline scaffold is often a key pharmacophore.

Quantitative Data for SNAr Reactions

The following table summarizes representative data for the SNAr reaction of 4-halo-7-(trifluoromethyl)quinoline with an amine nucleophile. While the original substrate was the chloro-analogue, the reactivity of the bromo-analogue is expected to be even higher.

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4,5-Trimethoxyaniline | 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | EtOH | Reflux | 16 | 73 | [1][2] |

| Butylamine | N-Butyl-7-(trifluoromethyl)quinolin-4-amine | Neat | 120-130 | 6 | >60 (estimated) | [3] |

| N,N-Dimethylethane-1,2-diamine | N'-(7-(Trifluoromethyl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine | Neat | 130 | 8 | >60 (estimated) | [3] |

Note: Yields for Butylamine and N,N-Dimethylethane-1,2-diamine are estimated based on reported data for analogous 7-substituted 4-chloroquinolines.[3]

Experimental Protocol: Synthesis of 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

This protocol is adapted from the synthesis of the analogous compound from 4-chloro-7-(trifluoromethyl)quinoline.[1][2]

Materials:

-

This compound (1.0 eq)

-

3,4,5-Trimethoxyaniline (1.1 eq)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Standard glassware for work-up and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and 3,4,5-trimethoxyaniline (1.1 eq).

-

Add ethanol as the solvent, followed by a catalytic amount of concentrated HCl.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with 1 M NaOH solution until a precipitate forms.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water and then with a cold, non-polar solvent (e.g., hexane) to remove impurities.

-

Dry the purified product under vacuum to yield 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine as a solid.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is an ideal handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromoquinoline with an organoboron species. This reaction is instrumental in synthesizing biaryl compounds and introducing alkyl or alkenyl substituents.

The following table provides expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on data from analogous brominated heterocyclic systems.[4][5][6]

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-90 |

| 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 82-92 |

| Thiophen-2-ylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 70-80 |

This is a general procedure that can be adapted for the coupling of this compound with various arylboronic acids.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours, or as determined by reaction monitoring.

-

Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

For amines that are poor nucleophiles for SNAr, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation. This reaction is highly versatile, with a broad scope of compatible amine coupling partners.

The following table presents expected reaction conditions and yields for the Buchwald-Hartwig amination of this compound, based on protocols for similar electron-deficient aryl bromides.[7][8]

| Amine | Pd-Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Expected Yield (%) |

| Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100 | 80-95 |

| Morpholine | G3-XPhos (1-2) | - | LHMDS (1.5) | 1,4-Dioxane | 100 | 85-98 |

| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 75-90 |

| Indole | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | K₂CO₃ (2.0) | t-AmylOH | 110 | 70-85 |

This is a general procedure adaptable for the amination of this compound. The choice of ligand and base is crucial and often requires optimization.[7]

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.5 eq)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

-

Add this compound and the amine coupling partner.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations or as key structural elements in pharmacologically active molecules.

The table below outlines typical conditions and expected yields for the Sonogashira coupling of this compound, derived from general protocols for aryl bromides.[4][9]

| Terminal Alkyne | Pd-Catalyst (mol%) | Cu-Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Triethylamine | THF | RT to 50 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 60 | 80-90 |

| Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Triethylamine | DMF | 80 | 75-85 |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Diisopropylamine | THF | RT | 80-90 |

This general procedure can be used for the Sonogashira coupling of this compound. Anhydrous and anaerobic conditions are typically required.[9]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 3 mol%)

-

Amine base (e.g., Triethylamine, 2-3 eq)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base via syringe.

-

Add the terminal alkyne dropwise to the stirred mixture.

-

Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the solution with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 4-substituted-7-(trifluoromethyl)quinolines, particularly 4-anilinoquinolines, have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. Two notable targets are Cyclin G-Associated Kinase (GAK) and Protein Kinase Novel 3 (PKN3).

Cyclin G-Associated Kinase (GAK) Signaling

GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis and receptor trafficking.[1] Inhibition of GAK can disrupt these processes, affecting the signaling of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). By inhibiting GAK, 4-anilino-7-(trifluoromethyl)quinoline derivatives can lead to increased EGFR expression and altered downstream signaling, potentially impacting cell growth and survival.[1]

References

- 1. pnas.org [pnas.org]

- 2. PKN3 is required for malignant prostate cell growth downstream of activated PI 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Impact of Trifluoromethylation on the Photophysical Landscape of Quinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into the quinoline scaffold has emerged as a powerful strategy in the design of novel fluorophores and bioactive molecules. This electron-withdrawing group significantly modulates the electronic and steric properties of the quinoline ring system, leading to profound alterations in its photophysical behavior. This technical guide provides a comprehensive overview of the core photophysical properties of trifluoromethylated quinolines, detailing experimental protocols for their characterization and presenting key quantitative data for comparative analysis.

Core Photophysical Properties of Trifluoromethylated Quinolines

The presence of a CF₃ group can influence several key photophysical parameters, including absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes. These properties are highly dependent on the position of the trifluoromethyl group on the quinoline core, as well as the nature and substitution pattern of other functional groups.

Data Presentation

The following tables summarize the reported photophysical data for a range of trifluoromethyl-substituted quinolines, facilitating a comparative analysis of their properties.

Table 1: Photophysical Properties of 6-Amino-2-substituted-4-(trifluoromethyl)quinolines

| Compound | R-substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |

| 1a | Me | CHCl₃ | 360 | 419 | 59 | 0.12 |

| DMSO | 375 | 440 | 65 | 0.20 | ||

| MeOH | 370 | 435 | 65 | 0.13 | ||

| 1b | Ph | CHCl₃ | 370 | 429 | 59 | 0.80 |

| DMSO | 385 | 450 | 65 | 0.75 | ||

| MeOH | 380 | 445 | 65 | 0.85 | ||

| 1c | 4-MeC₆H₄ | CHCl₃ | 372 | 432 | 60 | 0.78 |

| DMSO | 388 | 455 | 67 | 0.72 | ||

| MeOH | 382 | 450 | 68 | 0.83 | ||

| 1d | 4-FC₆H₄ | CHCl₃ | 368 | 428 | 60 | 0.75 |

| DMSO | 383 | 448 | 65 | 0.70 | ||

| MeOH | 378 | 443 | 65 | 0.80 | ||

| 1e | 4-NO₂C₆H₄ | CHCl₃ | 410 | 510 | 100 | 0.15 |

| DMSO | 430 | 580 | 150 | 0.25 | ||

| MeOH | 420 | 550 | 130 | 0.18 | ||

| 1f | 2-Furyl | CHCl₃ | 380 | 445 | 65 | 0.65 |

| DMSO | 395 | 465 | 70 | 0.60 | ||

| MeOH | 390 | 460 | 70 | 0.70 |

Data extracted from Rocha et al., Beilstein J. Org. Chem. 2021, 17, 2799–2811.[1][2]

Table 2: Photophysical Properties of Alkynylated 2-Trifluoromethylquinolines

| Compound | Substitution Pattern | R-substituent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) |

| 2a | 6,8-bis(phenylethynyl) | H | 358 | 425 | 0.85 |

| 2b | 6,8-bis(p-tolylethynyl) | H | 362 | 428 | 0.92 |

| 2c | 6,8-bis(4-methoxyphenylethynyl) | H | 370 | 435 | 0.95 |

Data extracted from a study on bis- and tris-alkynyl-2-trifluoromethylquinolines.[3]

Experimental Protocols

Accurate determination of the photophysical properties of trifluoromethylated quinolines is crucial for their application. The following are detailed methodologies for key experiments.

Synthesis of 6-Amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolines

A general and efficient method for the synthesis of this class of compounds involves the intramolecular cyclization of (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones in an acidic medium.[4]

Materials:

-

(Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-one derivatives

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

To a flask containing the (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-one derivative (1 mmol), add concentrated sulfuric acid (5 mL).

-

Heat the reaction mixture at 120 °C for 10 hours.

-

After cooling to room temperature, carefully pour the mixture onto ice.

-

Neutralize the solution with a suitable base (e.g., NaOH solution) until a precipitate is formed.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to afford the desired 6-amino-2-substituted-4-(trifluoromethyl)quinoline.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_f) is determined relative to a well-characterized standard with a known quantum yield.[5][6][7]

Materials and Equipment:

-

Fluorimeter (Steady-State Fluorescence Spectrometer)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (spectroscopic grade)

-

Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Trifluoromethylated quinoline sample

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

-

Record the UV-Vis absorption spectra of all solutions.

-

Using the fluorimeter, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorption measurements. Ensure that the excitation and emission slits are kept constant throughout the measurements.

-

Integrate the area under the emission spectra for both the standard and the sample solutions.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (usually assumed to be the same if the same solvent is used).

-

Visualizations

The following diagrams illustrate key processes and workflows relevant to the study of trifluoromethylated quinolines.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and photophysical, thermal and antimycobacterial properties of novel 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl) quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. static.horiba.com [static.horiba.com]

- 6. iss.com [iss.com]

- 7. chem.uci.edu [chem.uci.edu]

The Pivotal Role of the Trifluoromethyl Group in Quinoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a transformative strategy in medicinal chemistry. This powerful electron-withdrawing moiety imparts a unique combination of physicochemical and biological properties that can significantly enhance the therapeutic potential of quinoline-based compounds. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in quinoline derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical and Biological Impact of Trifluoromethylation

The trifluoromethyl group exerts a profound influence on the molecular properties of quinoline derivatives, primarily through its strong electron-withdrawing inductive effect, high lipophilicity, and metabolic stability.[1][2] These attributes collectively contribute to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Key Physicochemical Alterations:

-

Increased Lipophilicity: The CF3 group significantly enhances a molecule's ability to partition into lipidic environments, a critical factor for cell membrane permeability and bioavailability.[3][4] This property is quantified by the logarithm of the partition coefficient (logP).

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[3][5] This leads to a longer in vivo half-life and improved drug efficacy.

-

Modulation of Basicity: The electron-withdrawing nature of the CF3 group decreases the basicity (pKa) of the quinoline nitrogen.[6] This can influence the compound's solubility, receptor binding, and pharmacokinetic properties.

-

Altered Electronic Profile: The strong dipole moment of the CF3 group can lead to favorable interactions with biological targets, such as hydrogen bond acceptors and aromatic systems, thereby enhancing binding affinity.[4]

Impact on Biological Activity:

The incorporation of a trifluoromethyl group has been instrumental in the development of potent quinoline-based drugs targeting a range of diseases, most notably malaria and cancer.

-

Antimalarial Activity: Trifluoromethylated quinolines have demonstrated significant efficacy against both drug-sensitive and resistant strains of Plasmodium falciparum.[7][8] The CF3 group is a key feature in several endochin-like quinolones (ELQs) that are currently under investigation.[8]

-

Anticancer Activity: A number of trifluoromethylated quinoline derivatives have been developed as potent anticancer agents.[5][9][10] A prominent example is sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers.[3][11] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, angiogenesis, and survival.

Quantitative Data on Trifluoromethylated Quinoline Derivatives

The following tables summarize key physicochemical and biological data for a selection of trifluoromethyl-substituted quinoline derivatives, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines

| Compound Name | Substitution Pattern | Melting Point (°C) | pKa (Predicted) | logP | Reference(s) |

| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62 | - | - | [6] |

| 6-(Trifluoromethyl)quinoline | 6-CF3 | - | - | 3.25 | [6] |

| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67 | 2.55 | - | [6] |

| 3,4-Dichloro-7-(trifluoromethyl)quinoline | 3,4-diCl, 7-CF3 | - | - | - | [6] |

| 2,8-Bis(trifluoromethyl)-4-quinolinol | 2,8-diCF3, 4-OH | 128-130 | - | - | [12] |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Table 2: In Vitro Antimalarial Activity of Selected Trifluoromethylated Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference(s) |

| 2,8-bis(Trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (chloroquine-sensitive) | 4.8 | [7] |

| 2,8-bis(Trifluoromethyl)quinoline-4-(5-pyrimidino)ketone | D10 (chloroquine-sensitive) | 5.2 | [7] |

Table 3: In Vitro Anticancer Activity of Selected Trifluoromethylated Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Novel Fluorinated Quinoline Analog 6a | MDA-MB-468 (Breast) | 2.5-5 | [13] |

| Novel Fluorinated Quinoline Analog 6b | MDA-MB-468 (Breast) | 2.5-5 | [13] |

| Novel Fluorinated Quinoline Analog 6d | MDA-MB-468 (Breast) | 2.5-5 | [13] |

| Novel Fluorinated Quinoline Analog 6f | MDA-MB-468 (Breast) | 2.5-5 | [13] |

| Sorafenib | Various | Varies | [3] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and biological evaluation of trifluoromethylated quinoline derivatives. The following sections provide representative protocols for key experiments.

Synthesis of Trifluoromethylated Quinolines

A common and versatile method for synthesizing the quinoline core is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol [12]

-

Reactant Mixture: In a round-bottomed flask equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol).

-

Acid Catalyst: Add polyphosphoric acid (4.0 g) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 120°C for 3 hours under a nitrogen atmosphere.

-

Quenching: After the reaction is complete, cool the mixture and quench with ice water (50 mL).

-

Precipitation and Filtration: A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold distilled water.

-

Purification: The resulting yellow solid can be further purified by recrystallization if necessary.

-

Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

In Vitro Biological Assays

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay) [6][14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylated quinoline derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol: In Vitro Antimalarial Activity (pLDH Assay) [2][15]

-

Parasite Culture: Culture P. falciparum in human red blood cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plates for 48 hours.

-

pLDH Activity Measurement: Measure the activity of parasite lactate dehydrogenase (pLDH) using a colorimetric assay. The pLDH enzyme specifically utilizes 3-acetyl pyridine NAD (APAD) as a coenzyme, a reaction that is slow for human LDH.

-

IC50 Determination: Determine the IC50 value from the dose-response curve.

Protocol: Western Blot for ERK Phosphorylation [7][16]

-

Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Visualizing Mechanisms and Workflows

Signaling Pathways

Trifluoromethylated quinoline derivatives often exert their biological effects by modulating specific signaling pathways. The following diagram illustrates the inhibition of the Raf/MEK/ERK pathway by a trifluoromethylated quinoline kinase inhibitor like sorafenib.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Antimicrobial Activity of Halogenated Quinolines

An In-depth Technical Guide on the Biological Activity of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities of halogenated quinolines, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The introduction of halogen atoms onto the quinoline scaffold can profoundly influence their physicochemical properties and biological functions, leading to potent antimicrobial, anticancer, antiviral, and antiparasitic agents. This document details the quantitative biological data, experimental methodologies, and mechanisms of action associated with these compounds.

Halogenated quinolines have demonstrated remarkable efficacy against a range of pathogenic microorganisms, including drug-resistant strains. Their ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics, makes them particularly promising candidates for novel antimicrobial therapies.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) values for selected halogenated quinolines against various bacterial strains.

| Compound ID | Halogen Substitution | Target Organism | MIC (µM) | MBEC (µM) | Reference |

| HQ-6 | Halogenated Quinoline | MRSA | - | 125 | [1] |

| HQ-3 | Halogenated Quinoline | MRSE | - | 3.0 | [1] |

| HQ-4 | Halogenated Quinoline | VRE | - | 1.0 | [1] |

| HQ-5 | Halogenated Quinoline | VRE | - | 1.0 | [1] |

| HQ-6 | Halogenated Quinoline | VRE | - | 1.0 | [1] |

| HQ 2 | Halogenated Quinoline | MRSE 35984 | 0.59 | 2.35 | [2][3] |

| HQ 1, 2, 11, 13 | Halogenated Quinolines | MRSE | 0.30-0.78 | - | [2] |

| HQ 3 | Halogenated Quinoline | MRSE 35984, MRSA 1707, VRE 700221 | 0.30-0.78 | - | [2] |

| Novel HQs | Halogenated Quinolines | MRSA, MRSE, VRE | - | 1.0–23.5 | [4] |

| HQ 8 | Halogenated Quinoline | MRSE 35984 | 0.10 | - | [4] |

| HQ 10 | Halogenated Quinoline | MRSE 35984 | 0.15 | - | [4] |

| HQ 15 | Halogenated Quinoline | MRSE 35984 | 0.10 | - | [4] |

| HQ 15 | Halogenated Quinoline | VRE | 0.30 | - | [4] |

| 4-hydroxy-3-iodo-quinol-2-one (11) | 3-iodo | MRSA-1 | 0.097 µg/mL | - | [5] |

| 4-hydroxy-3-iodo-quinol-2-one (11) | 3-iodo | MRSA (distinct strain) | 0.049 µg/mL | - | [5] |

| 4-hydroxy-3-iodo-quinol-2-one (11) | 3-iodo | MRSA (non-typeable) | 0.049 µg/mL | - | [5] |

| Compound 5d | Quinolone coupled hybrid | Gram-positive and Gram-negative strains | 0.125–8 µg/mL | - | [6] |

| Compound Qa5 | 2-(trifluoromethyl)-4-hydroxyquinoline derivative | Xanthomonas oryzae (Xoo) | 3.12 µg/mL | - | [7] |

*MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocols: Antimicrobial Assays

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial activity. A common method for its determination is the microtiter plate assay.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 10^5 to 10^6 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The halogenated quinoline compounds are serially diluted in the broth medium within a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

The MBEC assay is crucial for evaluating the efficacy of compounds against bacterial biofilms. The Calgary Biofilm Device (CBD) is a frequently used platform for this purpose.[1]

-

Biofilm Formation: A 96-well plate is inoculated with a standardized bacterial suspension and a lid with 96 pegs is placed on top. The device is incubated to allow for biofilm formation on the pegs.

-

Exposure to Test Compounds: After incubation, the peg lid is rinsed to remove planktonic bacteria and then placed into a 96-well plate containing serial dilutions of the halogenated quinoline compounds.

-

Incubation and Biofilm Viability Assessment: The plate is incubated again to expose the biofilms to the compounds. Following this, the pegs are rinsed and placed in a recovery medium. The viability of the remaining biofilm is assessed, often by measuring turbidity or using a viability stain.

-

Determination of MBEC: The MBEC is the minimum concentration of the compound required to eradicate the biofilm.

Caption: Workflow for MIC and MBEC assays.

Anticancer Activity of Halogenated Quinolines

The anticancer potential of halogenated quinolines is a rapidly expanding area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes involved in cell proliferation and survival.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for several halogenated quinolines against different human cancer cell lines.

| Compound ID | Halogen/Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Compounds 67-70 | Hydrogen or halogen on position 3 or 4 | Human prostate cancer | 6.95 - 7.93 µg/mL | [8] |

| Compound 62 | Quinolone–chalcone-linked podophyllotoxins | Various cell lines | 2.2 - 15.4 | [8] |

| Compound 63 | Quinolone–chalcone hybrid | Colon cancer (Caco-2) | 5.0 | [8] |

| Compound 64 | Quinolone–chalcone hybrid | Colon cancer (Caco-2) | 2.5 | [8] |

| Compound 39 | Quinolone–chalcone hybrid | A549 (NSCLC) | 1.91 | [8] |

| Compound 40 | Quinolone–chalcone hybrid | K-562 (CML) | 5.29 | [8] |

| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 µg/mL | [9] |

| Compound 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32, MDA-MB-231, A549 | Comparable to cisplatin/doxorubicin | [10] |

| Compound 5a | Quinoline-based EGFR/HER-2 dual-target inhibitor | EGFR | 0.071 | [11] |

| Compound 5a | Quinoline-based EGFR/HER-2 dual-target inhibitor | HER-2 | 0.031 | [11] |

| PQ | 4-methyl-2-(3-pyridinyl)quinoline | PC3 (prostate) | 4.40 | [12] |

| Q-13 | Pyridine moiety | - | 0.016 | [12] |

| Q-14 | Pyridine moiety | Breast malignancy | 0.38 | [12] |

| Q-15 | Thiophene-1-benzopyridine with phenyl moiety | Breast cancer | 38.14 | [12] |

| Q-16 | Thiophene-1-benzopyridine with phenyl moiety | Breast cancer | 28.36 | [12] |

*NSCLC: Non-small cell lung cancer; CML: Chronic myeloid leukemia.

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the halogenated quinoline compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.

Caption: Anticancer mechanisms of halogenated quinolines.

Antiviral and Antiparasitic Activities

Halogenated quinolines have also been investigated for their potential as antiviral and antiparasitic agents. Their broad spectrum of activity highlights their versatility as a scaffold for drug discovery.

Antiviral Activity

Certain halogenated quinolines have shown inhibitory effects against various viruses, including Human Immunodeficiency Virus (HIV), Zika virus (ZIKV), and coronaviruses.[13][14][15] The mechanisms of action can vary, from inhibiting viral entry and replication to interfering with viral enzymes. For instance, some quinolone derivatives have been shown to inhibit HIV-1 replication by interfering with the Tat-TAR interaction.[14]

Antiparasitic Activity

The antiparasitic properties of quinolines are well-established, with chloroquine being a famous example. Halogenated derivatives have also demonstrated activity against parasites like Toxoplasma gondii and Trichomonas vaginalis.[16][17] For example, certain quinolines-1,2,3-triazolylcarboxamides have shown a cytotoxic effect against T. vaginalis trophozoites.[17]

Conclusion

Halogenated quinolines represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthetic tractability of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of their therapeutic properties. The data and protocols presented in this guide underscore the significant potential of halogenated quinolines in the development of new drugs to combat infectious diseases and cancer. Further research into their mechanisms of action and structure-activity relationships will be crucial for translating these promising compounds into clinical applications.

References